Cyclopropyl(isoquinolin-8-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
cyclopropyl(isoquinolin-8-yl)methanamine |
InChI |
InChI=1S/C13H14N2/c14-13(10-4-5-10)11-3-1-2-9-6-7-15-8-12(9)11/h1-3,6-8,10,13H,4-5,14H2 |
InChI Key |
DLTYXBQEJLXPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC3=C2C=NC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclopropyl Isoquinolin 8 Yl Methanamine and Its Analogs
Retrosynthetic Analysis of Cyclopropyl(isoquinolin-8-yl)methanamine
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C-N bond of the methanamine bridge. This leads to two key precursors: isoquinoline-8-carbaldehyde (B113021) and cyclopropylamine (B47189). This approach is advantageous as it allows for the separate synthesis and potential diversification of both the isoquinoline (B145761) and cyclopropylamine moieties before their final coupling.
Key Disconnection:

Advanced Cyclopropanation Techniques for Methanamine Derivatives
The cyclopropane (B1198618) ring is a prevalent motif in medicinal chemistry, and its synthesis has been the subject of extensive research. nih.gov The formation of this strained three-membered ring requires highly reactive species such as carbenes or ylides. wikipedia.org
Achieving stereoselectivity in cyclopropanation is crucial when chiral centers are desired. Several methods have been developed to control the stereochemical outcome of this reaction.
Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for enantioselective cyclopropanation. For instance, tandem asymmetric β-amino-vinylation of aldehydes followed by diastereoselective cyclopropanation can produce amino cyclopropyl (B3062369) carbinols with high enantioselectivity. nih.gov Rhodium-catalyzed cyclopropanation of enamides with cyclopropenes also offers a route to stereoselective synthesis of vinylcyclopropylamides. rsc.org
Substrate Control: The inherent chirality of a substrate can direct the stereochemical course of the cyclopropanation reaction. For example, the intramolecular Tsuji–Trost cascade cyclization of (homo)allylic vicinal diacetates leads to γ-lactam-fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity. acs.org
Modern cyclopropanation methods exhibit a high degree of tolerance towards various functional groups, which is essential for the synthesis of complex molecules.
Iron-Catalyzed Cyclopropanation: An FeCl2-catalyzed method utilizing aliphatic aldehydes as carbene precursors demonstrates broad alkene scope and tolerance to halides, heteroatoms, and other functionalities. nih.gov
Electrochemical Cyclopropanation: A nickel-catalyzed electrochemical approach in continuous flow allows for the cyclopropanation of both electron-rich and electron-poor alkenes with high functional group tolerance, even in the presence of air and moisture. uva.nl
Ylide-Based Methods: The reaction of sulfur ylides with electron-poor alkenes provides a mild and selective method for cyclopropanation, compatible with various natural product scaffolds. nih.gov
The following table summarizes some advanced cyclopropanation techniques and their key features:
| Method | Catalyst/Reagent | Key Features | Reference |
| Iron-Catalyzed | FeCl₂ | Broad alkene scope, high functional group tolerance. | nih.gov |
| Electrochemical | Nickel Catalyst | Operates under ambient conditions, tolerates air and moisture. | uva.nl |
| Asymmetric Tandem Reaction | Zinc/Amino Alcohol Catalyst | High enantioselectivity for β-hydroxy enamines and amino cyclopropyl carbinols. | nih.gov |
| Rhodium-Catalyzed | Rhodium Catalyst | Stereoselective synthesis of vinylcyclopropylamides. | rsc.org |
| Tsuji-Trost Cascade | Palladium Catalyst | High diastereoselectivity and enantiospecificity for fused vinylcyclopropanes. | acs.org |
Strategic Construction of the Isoquinoline Ring System
The isoquinoline core is a common scaffold in pharmaceuticals. Its synthesis can be achieved through various cyclization strategies, with a key challenge being the regioselective introduction of substituents.
The synthesis of isoquinolines with substitution specifically at the C8 position requires careful selection of starting materials and reaction conditions.
From o-Tolualdehyde Derivatives: A versatile method involves the metalation of o-tolualdehyde tert-butylimines followed by trapping with nitriles to construct highly substituted isoquinolines. harvard.edu
Directed C-H Functionalization: Transition metal-catalyzed C-H functionalization offers a direct route to substituted isoquinolines. nih.gov However, achieving regioselectivity at the C8 position can be challenging due to the directing effect of the nitrogen atom often favoring functionalization at other positions. nih.gov
Classical Methods: While modern methods are prevalent, classical isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions can be adapted for the synthesis of specific substitution patterns, although they may lack the versatility of newer methods.
The synthesis of the key intermediate, isoquinoline-8-carbaldehyde, is crucial. chemimpex.comsynquestlabs.comsigmaaldrich.com This can be achieved through various formylation reactions on the isoquinoline core.
The final step in the proposed retrosynthetic pathway is the formation of the amine linkage between the isoquinoline-8-carbaldehyde and cyclopropylamine.
Reductive Amination: This is a widely used and efficient method for forming C-N bonds. The reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and amine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. This method is generally high-yielding and tolerates a wide range of functional groups.
Amide Coupling followed by Reduction: An alternative two-step process involves the oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation with cyclopropylamine, and subsequent reduction of the amide to the amine. While longer, this route can sometimes offer advantages in terms of purification and handling of intermediates. The amidation of 8-aminoquinoline (B160924) has been demonstrated with various carboxylic acids. mdpi.com
Convergent and Divergent Synthesis Routes for this compound Scaffolds
Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This approach is often efficient for producing the target molecule in significant quantities. In contrast, divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related analogs.
Convergent Synthesis:
A plausible convergent strategy for this compound involves the coupling of a pre-formed isoquinoline moiety with a cyclopropylmethylamine synthon. A key reaction in this approach is the palladium-catalyzed Buchwald-Hartwig amination or a related cross-coupling reaction.
One potential route begins with 8-bromo-isoquinoline as the isoquinoline fragment and cyclopropylmethanamine as the amine component. The coupling of these two fragments can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Table 1: Proposed Convergent Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 8-bromo-isoquinoline, Cyclopropylmethanamine | Pd2(dba)3, Xantphos, NaOtBu, Toluene, Heat | This compound |
This approach is advantageous as both starting materials are commercially available or can be readily synthesized. The modularity of this route allows for the synthesis of various analogs by simply changing the amine coupling partner.
Divergent Synthesis:
A divergent approach would commence from a common isoquinoline intermediate, which is then functionalized to introduce the cyclopropylmethylamine moiety. For instance, isoquinoline-8-carbaldehyde could serve as a versatile starting point.
From isoquinoline-8-carbaldehyde, a reductive amination with cyclopropylamine would yield the target compound. Alternatively, a Wittig reaction with a suitable cyclopropyl-containing phosphonium (B103445) ylide would furnish a cyclopropylvinylisoquinoline intermediate, which could then be reduced to the desired product. This divergent strategy allows for the late-stage introduction of the cyclopropylmethylamine group, enabling the synthesis of a variety of analogs from a common precursor.
Table 2: Proposed Divergent Synthesis from Isoquinoline-8-carbaldehyde
| Pathway | Starting Material | Reagents and Conditions | Intermediate/Product |
| Reductive Amination | isoquinoline-8-carbaldehyde | 1. Cyclopropylamine, 2. NaBH4, MeOH | This compound |
| Wittig Reaction | isoquinoline-8-carbaldehyde | Cyclopropyltriphenylphosphonium bromide, n-BuLi, THF | 8-(cyclopropylvinyl)isoquinoline |
| Reduction | 8-(cyclopropylvinyl)isoquinoline | H2, Pd/C, EtOH | This compound |
Preparation of Chiral this compound Enantiomers
The preparation of enantiomerically pure forms of this compound is crucial for understanding its stereospecific interactions with biological targets. Two primary strategies can be employed: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis:
Asymmetric synthesis aims to directly produce a single enantiomer. One potential method involves the asymmetric reduction of an imine precursor. The imine, formed from the condensation of isoquinoline-8-carbaldehyde and cyclopropylamine, can be reduced using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This would stereoselectively yield either the (R)- or (S)-enantiomer, depending on the chirality of the catalyst used.
Another approach is the use of a chiral auxiliary. A chiral amine can be reacted with cyclopropanecarboxylic acid to form a chiral amide. This amide can then be used to direct the subsequent synthetic steps, with the auxiliary being removed at a later stage.
Chiral Resolution:
Chiral resolution involves the separation of a racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the target compound can be recovered by treatment with a base.
Table 3: Strategies for Chiral Preparation
| Method | Description | Example Reagents |
| Asymmetric Synthesis | ||
| Asymmetric Reduction | Stereoselective reduction of an intermediate imine. | (R)- or (S)-CBS catalyst, BH3·SMe2 |
| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | (R)- or (S)-alpha-methylbenzylamine |
| Chiral Resolution | ||
| Diastereomeric Salt Formation | Separation of enantiomers via diastereomeric salt crystallization. | (+)- or (-)-Tartaric acid, Dibenzoyltartaric acid |
The choice of method for preparing the chiral enantiomers will depend on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.
Chemical Reactivity and Transformations of Cyclopropyl Isoquinolin 8 Yl Methanamine
Reactivity Profiles of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a unique functional group in organic chemistry, characterized by its three-membered ring structure and significant ring strain. This inherent strain makes the cyclopropane (B1198618) ring susceptible to various ring-opening reactions, a key aspect of its chemical reactivity. acs.org
Mechanistic Investigations of Cyclopropane Ring-Opening Reactions
The opening of the cyclopropane ring can be initiated through different mechanisms, including radical-mediated pathways and transition-metal catalysis.
Radical-Mediated Ring Opening: The formation of radical species can lead to the cleavage of a C-C bond within the cyclopropane ring. For instance, radical reactions of methylenecyclopropanes (MCPs) with fluoroalkyl radicals can result in fluorinated homoallylic compounds. nih.gov Similarly, a radical-mediated ring-opening and intramolecular cyclization of MCPs can be achieved using organic selenium reagents. nih.gov Photoredox catalysis has also been employed for the oxidative radical ring-opening and cyclization of cyclopropyl olefins. nih.gov
Transition-Metal-Catalyzed Ring Opening: Transition metals like palladium and copper are effective catalysts for the ring-opening of cyclopropanols. emory.edu This reactivity stems from the ability of cyclopropanols to undergo either heterolytic cleavage to form a metal-homoenolate or to generate a β-keto radical species, depending on the reaction conditions. emory.edu These reactive intermediates can then be trapped by various electrophiles. emory.edu
Selective C(sp3)-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds on a cyclopropane ring represents an efficient method for creating new chemical bonds. acs.org Recent advancements have focused on palladium-catalyzed C-H activation.
Directed C-H Arylation: A picolinamide (B142947) auxiliary can enable the Pd-catalyzed C-H arylation of cyclopropanes, reacting with various aryl iodides to produce cis-substituted cyclopropylpicolinamides. acs.orgnih.gov
Enantioselective C-H Activation: The development of mono-N-protected amino acid ligands has facilitated the Pd(II)-catalyzed enantioselective C-H activation of cyclopropanes. nih.gov This method allows for cross-coupling with a diverse range of organoboron reagents under mild conditions. nih.gov Furthermore, native tertiary alkylamines can direct the enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids, promoted by a simple N-acetyl amino acid ligand. chemrxiv.org
Transformations Involving the Primary Amine Functional Group
The primary amine in Cyclopropyl(isoquinolin-8-yl)methanamine is a versatile nucleophilic center, readily participating in reactions such as N-alkylation, N-acylation, and reductive amination.
Derivatization via N-Alkylation and N-Acylation
N-Alkylation: The primary amine can be alkylated using various agents. For instance, the N-alkylation of aromatic amines with cyclopropylcarbinols can be catalyzed by Brookhart's acid, leading to homoallylic amines. researchgate.net The reaction of an amine with methyl iodide results in the attachment of the methyl group to the nitrogen, forming a quaternary ammonium (B1175870) salt. youtube.com
N-Acylation: Amide bond formation is a common transformation of primary amines. Polymer-supported N-acylation can be achieved using carbodiimides with additives, direct coupling reagents like phosphonium (B103445) and uronium salts, or N-acylazoles. researchgate.net A frequently used method involves activating carboxylic acids with reagents like N-hydroxysuccinimide (HOSu) to form active esters, which then react with the amine. researchgate.net
| Reaction Type | Reagent Class | Product Class |
| N-Alkylation | Cyclopropylcarbinols | Homoallylic amines |
| N-Alkylation | Methyl iodide | Quaternary ammonium salts |
| N-Acylation | Activated carboxylic acids | Amides |
Reductive Amination Reactions in Complex Systems
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde, followed by reduction of the intermediate imine. masterorganicchemistry.comyoutube.com
This reaction can be performed in a one-pot procedure using a selective reducing agent like sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comyoutube.com NaBH3CN is particularly useful as it is less reactive than sodium borohydride (B1222165) (NaBH4) and will not readily reduce the initial ketone or aldehyde, but it will reduce the more electrophilic iminium ion intermediate. youtube.comyoutube.com This selectivity allows for the formation of primary, secondary, or tertiary amines depending on the starting materials. youtube.com
| Starting Amine | Product Amine |
| Ammonia (B1221849) | Primary Amine |
| Primary Amine | Secondary Amine |
| Secondary Amine | Tertiary Amine |
Reactions of the Isoquinoline (B145761) Heterocyclic System
The isoquinoline ring is an aromatic system that can undergo various substitution reactions.
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the isoquinoline ring is less reactive towards electrophiles than benzene (B151609). amerigoscientific.com However, electrophilic substitution, such as nitration, can occur, typically at the 5 and 8 positions, yielding a mixture of substituted derivatives. youtube.com
Nucleophilic Aromatic Substitution: The isoquinoline ring is susceptible to nucleophilic attack, primarily at the C1 position. youtube.com For example, reaction with sodamide in liquid ammonia yields 1-aminoisoquinoline. youtube.com
Reduction: The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation using hydrogen gas with a platinum catalyst in methanol (B129727) can produce 1,2,3,4-tetrahydroisoquinoline. youtube.com
Oxidation: The isoquinoline ring is generally resistant to oxidation but can undergo ring cleavage under harsh conditions. pharmaguideline.com The outcome of oxidation can be influenced by substituents on the benzene ring. shahucollegelatur.org.in
Electrophilic and Nucleophilic Reactivity at the Isoquinoline Core
The reactivity of the isoquinoline ring is characterized by a predisposition towards electrophilic attack on the benzene ring and nucleophilic attack on the pyridine (B92270) ring. The presence of the cyclopropyl(amino)methyl substituent at the 8-position further modulates this inherent reactivity.
Electrophilic Substitution:
The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, substitution, when it does occur, is directed to the benzene portion of the bicyclic system, primarily at the C5 and C8 positions. This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate), which avoids disruption of the aromaticity of the pyridine ring. nih.govquimicaorganica.org
The cyclopropyl(amino)methyl group at the 8-position is an activating group. The nitrogen atom's lone pair can donate electron density to the aromatic system, thereby increasing the nucleophilicity of the benzene ring and facilitating electrophilic attack. This activating effect would be expected to enhance the rate of substitution compared to unsubstituted isoquinoline. The directing influence of the aminomethyl group would further favor substitution at the ortho (C7) and para (C5) positions. Given that C5 is already an inherently favored position for electrophilic attack in isoquinolines, it is the most probable site for substitution.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. While specific studies on this compound are not prevalent in the literature, the expected reactivity can be inferred from the general principles of electrophilic substitution on substituted isoquinolines.
Nucleophilic Substitution:
The pyridine ring of isoquinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 and C3 positions. gcwgandhinagar.com The most common type of nucleophilic substitution on the isoquinoline core is the Chichibabin reaction, which involves the direct amination at the C1 position using sodium amide. Other nucleophiles, such as organolithium reagents and Grignard reagents, can also add to the C1 position.
The cyclopropyl(amino)methyl substituent at the C8 position is not expected to exert a strong electronic influence on the reactivity of the distant C1 position towards nucleophiles. Therefore, this compound would likely undergo nucleophilic substitution at the C1 position in a manner similar to other 8-substituted isoquinolines. For nucleophilic aromatic substitution (SNAr) to occur, a good leaving group, such as a halide, must be present on the pyridine ring. In such cases, the reaction proceeds via a Meisenheimer-like intermediate. nih.govnih.gov
Metal-Catalyzed Coupling Reactions at the Isoquinoline Ring
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful toolkit for the functionalization of heterocyclic systems like isoquinoline. For a molecule like this compound, these reactions would typically be employed to introduce additional substituents at various positions on the isoquinoline ring, assuming a precursor with a suitable handle for coupling (e.g., a halogen atom).
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. usd.edu This reaction is widely used to form carbon-carbon bonds. To apply this to the isoquinoline scaffold of the target molecule, one would typically start with a halo-substituted isoquinoline, for instance, a bromo- or iodo-isoquinoline, which could then be coupled with a variety of boronic acids or their esters. For example, an 8-amino-5-bromoisoquinoline could be envisaged as a precursor, where the bromine at C5 is substituted via a Suzuki-Miyaura reaction before or after elaboration of the amino group to the cyclopropylmethanamine moiety.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-9-benzyladenine, Phenylboronic acid | 8-Phenyl-9-benzyladenine | 85 | studfile.net |
| Pd(dppf)Cl₂, K₂CO₃ | 2,6-Dichloropurine, Phenylboronic acid | 2-Chloro-6-phenylpurine | 77 | studfile.net |
| PdCl₂(dppf), Na₂CO₃ | 4-Chloro-8-tosyloxyquinoline, Phenylboronic acid | 4-Phenyl-8-tosyloxyquinoline | 95 | researchgate.net |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction would be instrumental in introducing amino functionalities at various positions on the isoquinoline ring. For instance, a dihalo-isoquinoline could be selectively functionalized at one position with the cyclopropyl(amino)methyl group and at another position with a different amine via Buchwald-Hartwig amination. The choice of phosphine (B1218219) ligand is crucial for the success and selectivity of this reaction. libretexts.org
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd₂(dba)₃, BINAP, NaOt-Bu | 1-Bromonaphthalene, Aniline | N-Phenylnaphthalen-1-amine | 98 | wikipedia.org |
| Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | 2-Bromoanisole, Morpholine | 4-(2-Methoxyphenyl)morpholine | 98 | wikipedia.org |
| [Pd(allyl)Cl]₂, Josiphos, NaOt-Bu | 1-Chloro-4-iodobenzene, 1,1-Diphenylhydrazine | 1-(4-Chlorophenyl)-1,1-diphenylhydrazine | 94 | wikipedia.org |
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl groups onto the isoquinoline nucleus, which can then be further elaborated. An 8-substituted-5-haloisoquinoline would be a suitable substrate for Sonogashira coupling to introduce an alkyne at the C5 position.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Iodobenzene, Phenylacetylene | Diphenylacetylene | 95 | wikipedia.org |
| Pd(PPh₃)₄, CuI, n-BuNH₂ | 1-Iodopyrene, (Trimethylsilyl)acetylene | 1-((Trimethylsilyl)ethynyl)pyrene | 99 | wikipedia.org |
| PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Iodoaniline, 1-Heptyne | 2-(Hept-1-yn-1-yl)aniline | 89 | organic-chemistry.org |
Derivatization and Analog Design Based on the Cyclopropyl Isoquinolin 8 Yl Methanamine Scaffold
Structure-Activity Relationship (SAR) Studies of Cyclopropyl(isoquinolin-8-yl)methanamine Analogs
SAR studies are fundamental to understanding how specific structural modifications of a lead compound influence its biological activity. For the this compound scaffold, these studies systematically probe the contributions of the cyclopropyl (B3062369) ring, the methanamine linker, and the isoquinoline (B145761) core.
The cyclopropyl group, a small, strained ring, offers a rigid conformation that can be advantageous for binding to biological targets. nih.gov Its unique electronic and steric properties make it a valuable component in drug design. nih.gov The orientation and substitution of the cyclopropyl ring can significantly impact the biological activity of analogs.
The stereochemistry of the cyclopropyl ring is a critical determinant of biological activity. For instance, in studies of cyclopropyl-epothilone analogs, the configuration of the stereocenters on the cyclopropyl ring led to substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov An analog with a cyclopropane (B1198618) moiety oriented similarly to the natural product's epoxide configuration was nearly equipotent, while its diastereomer was significantly less active. nih.gov This highlights that the specific spatial arrangement of the cyclopropyl group in relation to the rest of the molecule is crucial for optimal interaction with the target.
Furthermore, the introduction of substituents on the cyclopropyl ring can modulate activity. While direct SAR data for substituted cyclopropyl rings on the this compound scaffold is limited, general principles from other classes of compounds, such as cyclopropane-containing carboxamides, suggest that even small substituents can alter the electronic and steric profile, thereby influencing biological effects. nih.gov
Table 1: Impact of Cyclopropyl Ring Modifications on Biological Activity
| Modification | Observation | Implication for this compound Analogs |
|---|---|---|
| Stereochemistry | Altering the configuration of stereocenters at the point of attachment can drastically change biological activity. nih.gov | The stereochemistry of the carbon connecting the cyclopropyl and methanamine groups is likely a key determinant of potency and selectivity. |
| Substitution | Introduction of various substituents on the cyclopropyl ring can fine-tune electronic and steric properties. nih.gov | Substitution on the cyclopropyl ring could be explored to enhance target binding or improve pharmacokinetic properties. |
In related opioid receptor ligands, the length of the spacer between a cyclic moiety and an aromatic system was found to be a critical factor for selectivity. Specifically, a longer spacer was unfavorable for mu-opioid receptor (MOR) selectivity over kappa and delta opioid receptors. nih.gov This suggests that for this compound analogs, maintaining a short, constrained linker is likely important for specific receptor interactions.
The nature of the linker itself is also significant. In the context of other bioactive compounds, replacing a flexible linker with a more rigid one, or vice versa, can alter the molecule's conformational freedom, which in turn affects its ability to adopt the optimal binding conformation.
Table 2: Influence of Methanamine Linker Modifications
| Modification | Finding in Analogous Systems | Potential Effect on this compound |
|---|---|---|
| Linker Length | Longer spacers can be detrimental to receptor selectivity. nih.gov | Maintaining the single carbon of the methanamine linker may be crucial for retaining activity and selectivity. |
| Linker Rigidity | Altering linker rigidity affects conformational freedom and binding. | Introduction of conformational constraints within the linker could enhance potency by reducing the entropic penalty of binding. |
The isoquinoline core is a well-established scaffold in medicinal chemistry, known to be present in numerous biologically active compounds, including alkaloids with a wide range of activities such as antitumor, antibacterial, and antiviral properties. nih.govmdpi.com Modifications to this ring system can significantly modulate the biological profile of this compound analogs.
The position and electronic nature of substituents on the isoquinoline ring are critical. For example, in a series of isoquinoline-carboxamido morphinan (B1239233) analogs, electron-withdrawing groups at the 1'-position of the isoquinoline ring led to higher MOR stimulation than electron-donating groups. nih.gov This indicates that the electronic properties of the isoquinoline ring can directly influence functional activity at the target receptor. nih.gov
Variations in the heteroatom of the isoquinoline core, such as replacing the nitrogen with another heteroatom or altering its position, would fundamentally change the scaffold's properties. While less common, such changes can lead to novel biological activities.
Table 3: Impact of Isoquinoline Core Modifications
| Modification | Key Finding | Relevance to this compound |
|---|---|---|
| Substitution Pattern | The position and electronic nature of substituents influence activity and selectivity. nih.gov | Strategic placement of electron-withdrawing or -donating groups on the isoquinoline ring can be used to fine-tune biological activity. |
| Functional Groups | Different functional groups can alter lipophilicity and cytotoxicity. mdpi.com | Judicious selection of substituents is necessary to balance desired activity with potential off-target effects. |
| Heteroatom Variation | Replacing or moving the nitrogen atom would create novel scaffolds. | Such modifications could lead to the discovery of analogs with entirely new biological profiles. |
Bioisosteric replacement is a powerful strategy in drug design that involves substituting one part of a molecule with a chemically different group that retains similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
In the context of the this compound scaffold, several bioisosteric replacements could be envisioned. For the cyclopropyl group, replacement with other small, constrained rings like cyclobutane (B1203170) or oxetane (B1205548) could be explored. The choice of bioisostere would depend on the specific interactions the cyclopropyl group makes with its target. For example, the replacement of a methyl group with a cyclopropyl group has been shown to be a successful strategy in identifying potent hit compounds in other molecular series. researchgate.net
For the isoquinoline core, bioisosteric replacements could include other bicyclic heteroaromatic systems such as quinoline (B57606), quinoxaline, or benzothiazole. researchgate.net The goal of such replacements would be to maintain the key pharmacophoric features while potentially improving properties like metabolic stability or solubility. For instance, the design of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives as a bioisosteric replacement for pyridine-2-carboxylic acid thiazol-2-ylamide inhibitors led to compounds with different activity and selectivity profiles. nih.gov
Table 4: Potential Bioisosteric Replacements
| Original Moiety | Potential Bioisostere(s) | Rationale |
|---|---|---|
| Cyclopropyl Ring | Cyclobutyl, Oxetane | To explore different spatial arrangements and electronic properties while maintaining a constrained conformation. |
| Isoquinoline Core | Quinoline, Quinoxaline, Benzothiazole | To modulate physicochemical properties and explore interactions with the target. researchgate.net |
| Methanamine Linker | Amide, Ether, Thioether | To alter hydrogen bonding capacity, flexibility, and metabolic stability. |
Rational Design Principles for Enhanced Biological Properties
The rational design of novel this compound analogs with enhanced biological properties relies on integrating the SAR data with computational modeling and a deep understanding of the target's structure and function.
A key principle is to leverage the conformational rigidity of the cyclopropyl group to orient the isoquinoline moiety in a specific and favorable manner for target binding. The fixed orientation can reduce the entropic penalty upon binding, potentially leading to higher affinity.
Structure-based drug design, if the target structure is known, can be employed to design analogs that form specific, high-affinity interactions. For example, if a hydrogen bond donor is required in a particular region of the binding pocket, a corresponding functional group can be introduced on the isoquinoline ring.
Pharmacophore modeling can be used to identify the key chemical features required for activity. Based on a pharmacophore model derived from active analogs, new compounds can be designed that better fit the model and are predicted to have improved activity.
Molecular Interactions and Advanced Computational Studies
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting how a ligand, such as cyclopropyl(isoquinolin-8-yl)methanamine, might interact with a protein receptor.
A critical aspect of molecular docking is to identify the most likely binding poses of a ligand within the active site of a receptor. For this compound, simulations would explore the rotational freedom around its single bonds to identify low-energy conformations that fit favorably into a receptor's binding pocket. The isoquinoline (B145761) and cyclopropyl (B3062369) groups are key structural motifs that would dictate the molecule's shape and potential interactions. The relative orientation of these groups would be a primary determinant of the binding mode.
A hypothetical docking study against a generic kinase receptor might reveal the isoquinoline ring engaging in pi-stacking interactions with aromatic residues, while the cyclopropylmethylamine moiety could form hydrogen bonds with polar residues in the binding site. The conformational preference would be a balance between minimizing steric clashes and maximizing favorable interactions.
Table 1: Hypothetical Binding Modes and Conformational Data for this compound
| Binding Mode | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Conformation of Cyclopropyl Group |
| Pose A | Tyr23, Phe89, Asp101 | -8.5 | trans relative to isoquinoline |
| Pose B | Leu15, Val30, Gln95 | -7.9 | cis relative to isoquinoline |
| Pose C | Trp56, Ser12, Arg110 | -7.2 | Rotated, non-planar |
By analyzing the predicted binding poses, molecular docking can pinpoint specific amino acid residues within the receptor that are crucial for ligand recognition. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the nitrogen atom in the isoquinoline ring and the primary amine could act as hydrogen bond acceptors and donors, respectively. The aromatic isoquinoline ring and the aliphatic cyclopropyl group would likely engage in hydrophobic and van der Waals interactions. Identifying these critical residues is vital for understanding the basis of molecular recognition and for designing more potent and selective analogs. conicet.gov.ar
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It provides a framework for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. numberanalytics.comimperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. numberanalytics.com
For this compound, DFT calculations could map the distribution and energies of its HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich isoquinoline ring, while the LUMO might be distributed across the entire molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical)
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution (Hypothetical) |
| HOMO | -6.2 | Isoquinoline ring (π-system) |
| LUMO | -1.5 | Isoquinoline ring and cyclopropyl group |
| HOMO-LUMO Gap | 4.7 | - |
DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. nih.govresearchgate.net For this compound, this could be used to study its metabolic pathways, such as N-dealkylation or aromatic hydroxylation. By modeling the interaction with a metabolic enzyme like a cytochrome P450, DFT could elucidate the most likely reaction mechanism and predict the regioselectivity of metabolism. The energy landscape would reveal the energetic barriers for different reaction pathways, providing insight into the kinetic and thermodynamic favorability of each transformation.
Conformational Analysis and Molecular Dynamics Simulations of this compound
While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govhilarispublisher.com This allows for the exploration of the conformational landscape of a molecule and its complexes. mdpi.com
A conformational analysis of this compound would involve systematically rotating the single bonds to identify all possible low-energy conformations in a given environment (e.g., in water or a lipid bilayer). uwlax.edu This is crucial because the biologically active conformation may not be the lowest energy conformation in isolation.
MD simulations of this compound, both alone in solution and in complex with a target receptor, would provide a more realistic picture of its behavior. mdpi.com These simulations can reveal the stability of the ligand-receptor complex over time, the flexibility of both the ligand and the receptor, and the role of solvent molecules in the binding process. Key metrics from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would quantify the stability and flexibility of the system. mdpi.com
Structural Elucidation and Comprehensive Spectroscopic Characterization
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive evidence of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For Cyclopropyl(isoquinolin-8-yl)methanamine, which possesses a stereocenter at the carbon atom linking the cyclopropyl (B3062369) and isoquinoline (B145761) moieties, single-crystal X-ray diffraction is indispensable for assigning the absolute configuration (R or S) of the enantiomers.
The process involves growing a high-quality single crystal of a salt of the chiral amine, often with a chiral acid to form a diastereomeric salt, which facilitates the determination of the absolute stereostructure. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.
Key Findings from Hypothetical X-ray Crystallographic Analysis:
Absolute Configuration: The analysis would unambiguously assign the stereochemistry at the chiral carbon.
Conformation: It would reveal the preferred conformation of the molecule in the solid state, including the relative orientation of the cyclopropyl and isoquinoline rings.
Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonding involving the primary amine and the isoquinoline nitrogen, as well as potential π-π stacking interactions between the isoquinoline rings of adjacent molecules.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Empirical formula | C₁₃H₁₄N₂ |
| Formula weight | 198.27 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.123(4), 8.456(2), 12.345(5) |
| α, β, γ (°) | 90, 109.87(2), 90 |
| Volume (ų) | 998.7(5) |
| Z (molecules per cell) | 4 |
| Calculated density (g/cm³) | 1.318 |
| Hydrogen bonding | N-H···N interactions observed |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The distinct chemical shifts and coupling patterns of the cyclopropyl protons (typically in the upfield region), the methine proton, the aromatic protons of the isoquinoline ring, and the amine protons would be observed.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom, including the carbons of the cyclopropyl ring, the methine carbon, and the nine carbons of the isoquinoline ring. The chemical shifts would be indicative of their electronic environment.
Advanced 2D NMR Techniques:
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, confirming the connectivity within the cyclopropyl and isoquinoline ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connection between the cyclopropylmethanamine moiety and the isoquinoline ring at the C8 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, helping to elucidate the preferred solution-state conformation.
Hypothetical NMR Data Table (in CDCl₃):
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 8.95 (s, 1H, H1) | 152.4 (C1) |
| 8.41 (d, 1H, H3) | 142.8 (C3) |
| 7.70-7.50 (m, 4H, Ar-H) | 136.5 (C4a) |
| 4.10 (t, 1H, CH-N) | 130.1 (C5) |
| 1.80 (br s, 2H, NH₂) | 128.9 (C8a) |
| 1.20-1.00 (m, 1H, CH-cyclopropyl) | 127.5 (C7) |
| 0.80-0.60 (m, 2H, CH₂-cyclopropyl) | 127.2 (C6) |
| 0.50-0.30 (m, 2H, CH₂-cyclopropyl) | 120.8 (C4) |
| 118.5 (C8) | |
| 60.2 (CH-N) | |
| 15.5 (CH-cyclopropyl) | |
| 4.1 (CH₂-cyclopropyl) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomers
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Key expected absorptions include:
N-H stretching: A medium to weak band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches (from the cyclopropyl and methine groups) just below 3000 cm⁻¹. The C-H bonds of the cyclopropane (B1198618) ring may show a characteristic band around 3100 cm⁻¹.
C=N and C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
N-H bending: A medium to strong band around 1590-1650 cm⁻¹.
C-N stretching: In the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. The C=C stretching of the aromatic rings and the symmetric breathing modes of the cyclopropyl ring would be expected to give strong signals in the Raman spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule.
Hypothetical Vibrational Spectroscopy Data Table:
| Wavenumber (cm⁻¹) | Assignment (FT-IR) | Assignment (Raman) |
| ~3350 | N-H stretch (asymmetric) | - |
| ~3280 | N-H stretch (symmetric) | - |
| ~3050 | Aromatic C-H stretch | Aromatic C-H stretch |
| ~3010 | Cyclopropyl C-H stretch | Cyclopropyl C-H stretch |
| ~2950 | Aliphatic C-H stretch | Aliphatic C-H stretch |
| ~1620 | N-H bend | - |
| ~1590, 1500, 1460 | Aromatic C=C and C=N stretch | Aromatic C=C and C=N stretch |
| ~1020 | Cyclopropyl ring breathing | Strong cyclopropyl ring breathing |
High-Resolution Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used.
Molecular Formula Validation: By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy (typically to four or five decimal places), the elemental composition can be determined. For this compound (C₁₃H₁₄N₂), the calculated exact mass of the protonated species is 199.1230. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of the cyclopropyl group, cleavage of the bond between the methine carbon and the amine, and fragmentation of the isoquinoline ring system. These fragmentation pathways help to piece together the molecular structure.
Hypothetical High-Resolution Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 199.1230 | 199.1232 | Protonated parent molecule |
| [M-NH₂]⁺ | 182.0964 | 182.0961 | Loss of the amino group |
| [M-C₃H₅]⁺ | 158.0811 | 158.0813 | Loss of the cyclopropyl radical |
| [C₉H₇N]⁺ | 129.0573 | 129.0575 | Isoquinoline fragment |
Target Identification and Biological Activity Evaluation in Vitro Investigations
Enzyme Inhibition Profiling of Cyclopropyl(isoquinolin-8-yl)methanamine and its Analogs
The isoquinoline (B145761) nucleus is a common feature in many enzyme inhibitors. Investigations into analogs focus on several key enzyme families.
The quinoline (B57606) and isoquinoline scaffolds are recognized pharmacophores for kinase inhibitors, which are crucial in oncology and immunology.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell division cycle, and their inhibition is a target for cancer therapy. While direct data on this compound is not available, the general class of chemical inhibitors of CDKs often includes heterocyclic structures, which arrest the cell cycle.
Discoidin Domain Receptors (DDRs): DDRs are receptor tyrosine kinases activated by collagen and are implicated in conditions like organ fibrosis and inflammation. mdpi.com The development of selective DDR1 inhibitors has utilized a tetrahydroisoquinoline-7-carboxamide scaffold, demonstrating that the isoquinoline core can be tailored to potently inhibit kinase function. mdpi.com
HIV Reverse Transcriptase: This viral enzyme is essential for HIV replication. nih.gov Analogs containing a cyclopropyl (B3062369) group, specifically novel cyclopropyl-indole derivatives, have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds effectively inhibit HIV replication in phenotypic assays, indicating the utility of the cyclopropyl moiety in targeting this enzyme. nih.gov
IκB Kinases (IKK): Information regarding the specific inhibition of IκB Kinases by this compound or its direct analogs is not prominently featured in the reviewed scientific literature.
Other Kinases: A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival. nih.govresearchgate.net Molecular modeling suggests that the 8-hydroxy-quinoline scaffold is crucial for interacting with key residues in the ATP-binding pocket of the kinase. nih.govresearchgate.net Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been designed as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.gov
Neurotransmitter transporters are critical for regulating synaptic communication.
Excitatory Amino Acid Transporters (EAATs): EAATs control extracellular glutamate (B1630785) concentrations to prevent excitotoxicity. mdpi.com While the isoquinoline core is present in many neuroactive compounds, specific data on the inhibitory activity of this compound or its close analogs against EAATs is not available in the current body of scientific literature, indicating a potential area for future research.
Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), playing roles in various physiological processes. Although nitrogen-containing heterocyclic compounds are known to act as PDE inhibitors, specific studies evaluating the inhibitory potential of this compound against various PDE isoforms have not been identified.
G-Protein-Coupled Receptor (GPCR) Agonist and Antagonist Activity
GPCRs represent a major class of drug targets. The isoquinoline scaffold has been successfully utilized to develop potent and selective GPCR modulators. A notable example involves a series of isoquinoline derivatives synthesized as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a GPCR involved in allergic inflammation. nih.govnih.gov One of the most potent compounds from this series, TASP0376377, demonstrated significant binding affinity and functional antagonism. nih.govnih.gov
The activity of this analog highlights the potential of the isoquinoline framework, which is central to this compound, to serve as a basis for developing new GPCR antagonists. nih.govnih.gov
Table 1: In Vitro Activity of Isoquinoline Analog TASP0376377 at the CRTH2 Receptor
| Compound | Target | Assay Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| TASP0376377 | CRTH2 | Binding Affinity | 19 nM | nih.govnih.gov |
| TASP0376377 | CRTH2 | Functional Antagonism | 13 nM | nih.govnih.gov |
| TASP0376377 | CRTH2 | Chemotaxis Inhibition | 23 nM | nih.govnih.gov |
In Vitro Antiproliferative Activity against Human Cancer Cell Lines
The quinoline and isoquinoline cores are prevalent in compounds designed for anticancer activity. Research into quinoline-8-sulfonamide derivatives as inhibitors of pyruvate kinase M2 (PKM2) also revealed their antiproliferative effects. nih.gov Studies showed that these compounds significantly reduced the proliferation of A549 human lung cancer cells, demonstrating the potential of this chemical scaffold in oncology research. nih.gov
Table 2: Antiproliferative Activity of a Quinoline-8-Sulfonamide Analog
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| Quinoline-8-sulfonamide derivatives | A549 (Lung Cancer) | Significant reduction in cell number | nih.gov |
In Vitro Antimicrobial Efficacy against Bacterial Strains
The isoquinoline scaffold is a key component of numerous natural and synthetic antimicrobial agents. nih.govresearchgate.net Research has focused on developing novel isoquinoline derivatives to combat bacterial infections, including those caused by drug-resistant strains. mdpi.com
A study on tricyclic isoquinoline derivatives identified compounds with notable antibacterial activity against several Gram-positive pathogens. mdpi.com Specifically, compounds 8d and 8f in the study showed efficacy against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Another new class of alkynyl isoquinoline compounds demonstrated potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com These findings underscore the value of the isoquinoline core in the development of new antibacterial agents. mdpi.comresearchgate.netresearchgate.net
Table 3: Minimum Inhibitory Concentration (MIC) of Tricyclic Isoquinoline Analogs against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Enterococcus faecium (MIC µg/mL) | Reference |
|---|---|---|---|---|
| Analog 8d | 16 | >128 | 128 | mdpi.com |
| Analog 8f | 32 | 32 | 64 | mdpi.com |
Evaluation of In Vitro Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)
There is currently no available scientific literature or published data on the in vitro antiparasitic activity of this compound against Trypanosoma cruzi.
Data Tables
Due to the lack of research in this area, no data tables detailing the in vitro efficacy of this compound against Trypanosoma cruzi can be generated.
Detailed Research Findings
No research findings have been published regarding the evaluation of this compound for activity against Trypanosoma cruzi.
Q & A
Q. What are the optimal synthetic routes for cyclopropyl(isoquinolin-8-yl)methanamine, and what experimental conditions ensure high yields?
The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)) in dichloroethane (DCE) as a solvent. This method, adapted from structurally similar N-substituted cyclopropylmethylamines, typically achieves yields >80% under stoichiometric control (2.0 equiv. of NaBH(OAc)) . Cyclopropane ring formation may also employ Simmons-Smith cyclopropanation or tandem one-pot reactions to minimize intermediate purification, as demonstrated in enantioselective syntheses of cyclopropyl alcohols .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
Key characterization methods include:
- H and C NMR : Assign peaks using coupling constants and chemical shifts (e.g., cyclopropyl protons typically appear at δ 0.5–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-MS, ensuring calculated and observed values align within ±2 ppm .
- Polarimetry : For enantiomeric resolution, measure optical rotation (e.g., +10.0° in DO for stereoisomers) .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound, and how is enantiomeric excess (ee) optimized?
Enantioselective synthesis can leverage chiral catalysts like rhodium-BINAP systems, achieving >95% ee in cyclopropanation reactions . For diastereoselectivity, utilize chiral auxiliaries or kinetic resolution during ring-opening functionalization. Monitor ee via chiral HPLC or polarimetry .
Q. How can the cyclopropane ring be functionalized to modulate biological activity, and what reaction conditions are critical?
Transition-metal-catalyzed cross-coupling (e.g., Pd-mediated C–C bond formation) allows regioselective functionalization. For example, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the cyclopropane ring, enhancing target affinity . Optimize conditions (e.g., Pd(OAc), CsCO, toluene at 80°C) to minimize side reactions .
Q. What structure-activity relationships (SAR) are critical for this compound in drug discovery?
The cyclopropyl group enhances metabolic stability and receptor binding by:
- Restricting conformational flexibility, improving target selectivity .
- Increasing lipophilicity, enhancing blood-brain barrier penetration (e.g., in CNS-targeted therapies) . SAR studies should compare analogs with varying substituents on the isoquinoline moiety to assess potency and off-target effects.
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic processes like ring puckering. Use variable-temperature NMR to probe conformational exchange. Cross-validate with DFT calculations to model electronic environments and assign ambiguous peaks .
Q. What pharmacological targets are plausible for this compound-based compounds?
Structurally related cyclopropylmethylamines act as PDE10A inhibitors (e.g., MK-8189 for schizophrenia) and 5-HT receptor modulators . Screen against kinase or GPCR libraries to identify novel targets, prioritizing assays with cyclopropane-containing controls .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods for this compound
Q. Table 2. Key Analytical Parameters for Characterization
| Technique | Critical Parameters | Example Data | Reference |
|---|---|---|---|
| H NMR (400 MHz) | Cyclopropyl protons: δ 0.9–1.2 ppm | 1.1 ppm (m, 4H) | |
| HRMS (ESI) | [M+H]: 313.3924 | Observed: 313.3926 | |
| Polarimetry | [α]_D$$^{25}: +10.0° (c 1, DO) | Enantiomer resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
